2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
Description
This compound features a benzimidazole core substituted at the 1-position with a 5-oxopyrrolidin-3-yl group bearing a tert-butyl moiety. The acetamide side chain is further functionalized with isopropyl and phenyl groups (Figure 1).
Properties
IUPAC Name |
2-[2-(1-tert-butyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-18(2)30(20-11-7-6-8-12-20)24(32)17-28-22-14-10-9-13-21(22)27-25(28)19-15-23(31)29(16-19)26(3,4)5/h6-14,18-19H,15-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVISSSFUDHURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Benzo[d]imidazole moiety : Known for its pharmacological relevance, particularly in anti-cancer and anti-infective therapies.
- Pyrrolidine ring : Contributes to the compound's ability to interact with various biological targets.
- Acetamide group : Enhances solubility and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing benzimidazole and pyrrolidine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that the target pathways may involve inhibition of tubulin polymerization and interference with microtubule dynamics.
Antiviral Properties
Recent studies have highlighted the potential of similar compounds in inhibiting viral replication. For instance, compounds structurally related to our target have demonstrated inhibitory effects on SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The effectiveness of these compounds is often measured by their IC50 values, indicating the concentration required for 50% inhibition of viral activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The benzimidazole ring may interact with key enzymes involved in cellular proliferation or viral replication.
- Receptor Modulation : The compound could bind to specific receptors, altering signaling pathways critical for cancer cell survival or viral entry.
- Induction of Apoptosis : By activating caspases or other apoptotic pathways, the compound may promote programmed cell death in cancer cells.
Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Case Studies
- Case Study 1 : A study on a benzimidazole derivative showed significant reduction in tumor size in xenograft models, suggesting potential therapeutic applications in oncology.
- Case Study 2 : An evaluation of a pyrrolidine-based compound indicated promising results in inhibiting viral replication in vitro, providing a basis for further development as an antiviral agent.
Comparison with Similar Compounds
Structural Analogues of the Pyrrolidinone-Benzoimidazole Core
Substituent Variations on the Pyrrolidinone Ring
- This may alter binding affinity in biological targets.
- 1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl derivatives (e.g., compound 30 in ):
The electron-withdrawing chloro substituent enhances polarity, improving aqueous solubility but possibly reducing membrane permeability compared to the tert-butyl analog . - 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl derivatives (e.g., compound 79 in ):
The mixed electron-donating (methoxy) and withdrawing (chloro) groups modulate electronic effects, which may enhance antibacterial activity (MIC = 0.24 μg/mL against E. coli) .
Modifications to the Acetamide Side Chain
- Hydrazide-linked derivatives (e.g., compound 30 in ):
Replacement of the N-isopropyl-N-phenylacetamide with a hydrazide-isatin group introduces hydrogen-bonding capacity, correlating with antioxidant activity .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Bulky tert-butyl groups are known to resist oxidative metabolism, suggesting longer half-life than methoxy- or chloro-substituted derivatives .
- Conformational Rigidity: X-ray data for compound 8 () reveals zigzag conformations in benzimidazole-thione derivatives, whereas the pyrrolidinone ring in the target compound may enforce a more planar geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
